molecular formula C17H17NO4S B12615891 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate CAS No. 920804-58-6

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate

Katalognummer: B12615891
CAS-Nummer: 920804-58-6
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: RZRRJPGXDWZJME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further connected to a glycyl group substituted with a prop-2-en-1-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate typically involves the reaction of phenyl benzenesulfonate with N-(prop-2-en-1-yl)glycine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

920804-58-6

Molekularformel

C17H17NO4S

Molekulargewicht

331.4 g/mol

IUPAC-Name

[4-[2-(prop-2-enylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2

InChI-Schlüssel

RZRRJPGXDWZJME-UHFFFAOYSA-N

Kanonische SMILES

C=CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.